![molecular formula C12H9N3O2S B14414432 5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione CAS No. 84731-22-6](/img/structure/B14414432.png)
5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is a heterocyclic compound that belongs to the class of naphthoquinone derivatives. This compound is characterized by the presence of a naphthoquinone core fused with a triazole ring and an ethylsulfanyl group. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione can be achieved through a metal-free domino [3 + 2] cycloaddition reaction. This method involves the use of easily available starting materials and mild reaction conditions, making it an eco-friendly and efficient approach . The key features of this synthetic route include good atom economy and high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the metal-free cycloaddition approach provides a scalable and environmentally friendly option for large-scale synthesis. The use of mild reaction conditions and readily available starting materials makes this method suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of reactive oxygen species (ROS).
Reduction: Reduction reactions can modify the quinone moiety, affecting the compound’s biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the triazole and naphthoquinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological activities and properties.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Medicine: The compound exhibits antitumor effects by inducing ROS production and inhibiting cell proliferation.
Industry: Its unique chemical structure makes it suitable for use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione involves the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis . By inhibiting DHODH, the compound disrupts the production of pyrimidine nucleotides, leading to the accumulation of ROS and subsequent cell death. This mechanism is particularly effective in cancer cells, making the compound a promising candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthoquinone Derivatives: Compounds like 1,4-naphthoquinone share a similar core structure but lack the triazole ring and ethylsulfanyl group.
Triazole Derivatives: Compounds such as 1,2,3-triazole exhibit similar ring structures but differ in their substituents and overall biological activities.
Uniqueness
The uniqueness of 5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione lies in its combined naphthoquinone and triazole structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
84731-22-6 |
|---|---|
Formule moléculaire |
C12H9N3O2S |
Poids moléculaire |
259.29 g/mol |
Nom IUPAC |
5-ethylsulfanyl-2H-benzo[f]benzotriazole-4,9-dione |
InChI |
InChI=1S/C12H9N3O2S/c1-2-18-7-5-3-4-6-8(7)12(17)10-9(11(6)16)13-15-14-10/h3-5H,2H2,1H3,(H,13,14,15) |
Clé InChI |
HEGBSECWLQTVJE-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=CC=CC2=C1C(=O)C3=NNN=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7-Dichloro-1-methyl-4-prop-1-en-2-ylbicyclo[4.1.0]heptane](/img/structure/B14414350.png)
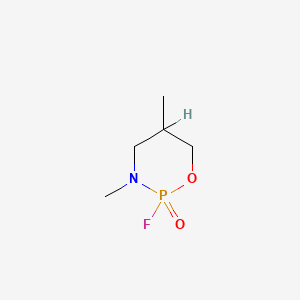
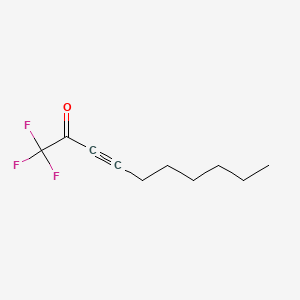
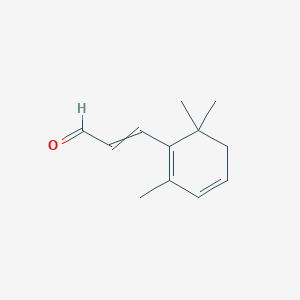
![6-Methyl-N-(pyridin-2-yl)-1-[(pyridin-2-yl)imino]-1H-isoindol-3-amine](/img/structure/B14414383.png)
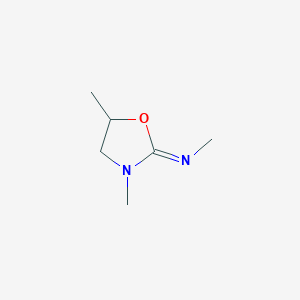
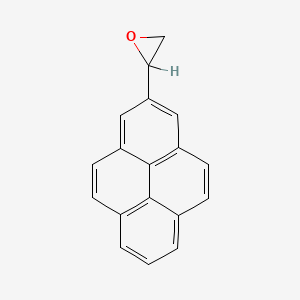
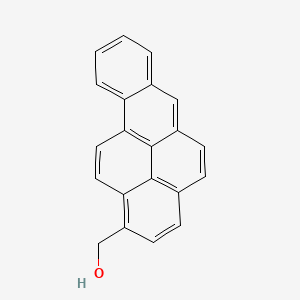
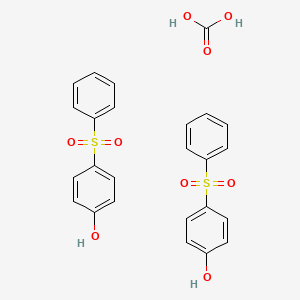
![N-{2-[(Acetylsulfanyl)methyl]-3-phenylpropanoyl}-L-leucine](/img/structure/B14414414.png)
![3,5-Dibromo-4-[(4-chloronaphthalen-1-yl)oxy]aniline](/img/structure/B14414427.png)
![2,6,7-Trioxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B14414436.png)


